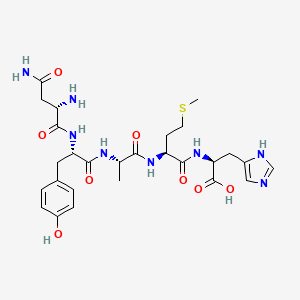![molecular formula C13H24O2 B14213622 2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane CAS No. 825637-03-4](/img/structure/B14213622.png)
2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane is an organic compound with a complex structure characterized by a cyclohexyl ring substituted with multiple methyl groups and an oxirane (epoxide) ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane typically involves the reaction of a suitable cyclohexanol derivative with an epoxidizing agent. One common method is the reaction of 2,2,3,6-tetramethylcyclohexanol with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions to form the desired oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The production process would also involve purification steps such as distillation or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-({[(1R,2R,3S,4R,5R,6S)-2,3,6-Trihydroxy-4,5-bis(phosphonooxy)cyclohexyl]oxy}methyl)oxirane
- 2-Methyl-3-phenyloxirane
Uniqueness
2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the oxirane ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
825637-03-4 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
2-[[(1R,3S,6S)-2,2,3,6-tetramethylcyclohexyl]oxymethyl]oxirane |
InChI |
InChI=1S/C13H24O2/c1-9-5-6-10(2)13(3,4)12(9)15-8-11-7-14-11/h9-12H,5-8H2,1-4H3/t9-,10-,11?,12+/m0/s1 |
Clave InChI |
PHAQANWJOZRUIT-XMACVGRKSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H](C([C@@H]1OCC2CO2)(C)C)C |
SMILES canónico |
CC1CCC(C(C1OCC2CO2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine](/img/structure/B14213541.png)
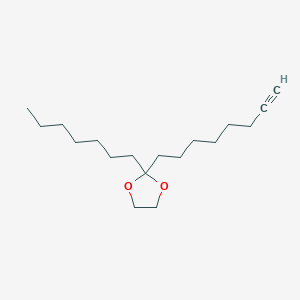
![N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14213553.png)
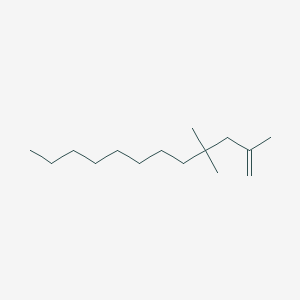
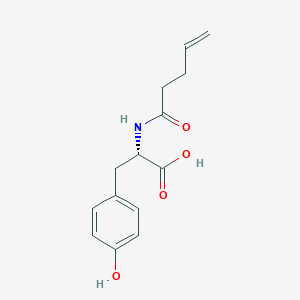
![4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid](/img/structure/B14213569.png)
![2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B14213572.png)
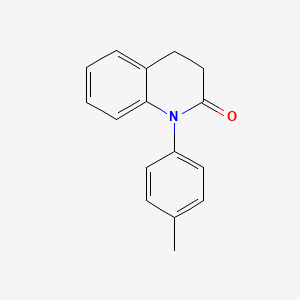
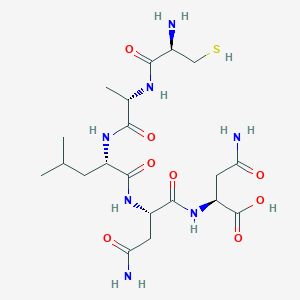
![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)
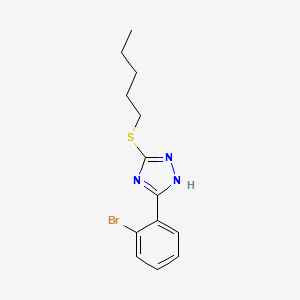
![1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B14213611.png)
